molecular formula C18H26O4 B12618683 3,6-Dihexyl-1H,4H-furo[3,4-c]furan-1,4-dione CAS No. 918413-28-2

3,6-Dihexyl-1H,4H-furo[3,4-c]furan-1,4-dione

Cat. No.: B12618683
CAS No.: 918413-28-2
M. Wt: 306.4 g/mol
InChI Key: JLTMUPOEYIQUBH-UHFFFAOYSA-N
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Description

3,6-Dihexyl-1H,4H-furo[3,4-c]furan-1,4-dione is a chemical compound known for its unique structure and properties It belongs to the class of furofuran compounds, which are characterized by a fused furan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dihexyl-1H,4H-furo[3,4-c]furan-1,4-dione typically involves the reaction of hexyl-substituted precursors under specific conditions. One common method involves the cyclization of hexyl-substituted diols in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the formation of the desired furofuran ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as solvent extraction, crystallization, and distillation are employed to isolate and purify the compound. The use of advanced analytical methods ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3,6-Dihexyl-1H,4H-furo[3,4-c]furan-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrofuran derivatives.

    Substitution: The hexyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions include various furan derivatives with altered functional groups, which can be further utilized in different applications.

Scientific Research Applications

3,6-Dihexyl-1H,4H-furo[3,4-c]furan-1,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,6-Dihexyl-1H,4H-furo[3,4-c]furan-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various signaling pathways, leading to changes in cellular functions. Its unique structure allows it to fit into specific binding sites, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Bis(1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diol
  • 4,4’-[Hexahydrofuro[3,4-c]furan-1,4-diyl]bis(2-methoxyphenol)

Uniqueness

3,6-Dihexyl-1H,4H-furo[3,4-c]furan-1,4-dione stands out due to its hexyl substitutions, which impart unique chemical and physical properties. These properties make it suitable for specific applications that similar compounds may not be able to achieve.

Properties

CAS No.

918413-28-2

Molecular Formula

C18H26O4

Molecular Weight

306.4 g/mol

IUPAC Name

1,4-dihexylfuro[3,4-c]furan-3,6-dione

InChI

InChI=1S/C18H26O4/c1-3-5-7-9-11-13-15-16(18(20)21-13)14(22-17(15)19)12-10-8-6-4-2/h3-12H2,1-2H3

InChI Key

JLTMUPOEYIQUBH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C2C(=C(OC2=O)CCCCCC)C(=O)O1

Origin of Product

United States

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